3-(4-(Methylthio)piperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methylthio)piperazin-1-yl)propanamide is a compound that features a piperazine ring substituted with a methylthio group and a propanamide moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 3-(4-(Methylthio)piperazin-1-yl)propanamide, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves multi-step procedures that ensure high yields and purity. These methods may include the use of solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)piperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperazine derivatives .
Scientific Research Applications
3-(4-(Methylthio)piperazin-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
Uniqueness
3-(4-(Methylthio)piperazin-1-yl)propanamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C8H17N3OS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-(4-methylsulfanylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C8H17N3OS/c1-13-11-6-4-10(5-7-11)3-2-8(9)12/h2-7H2,1H3,(H2,9,12) |
InChI Key |
FBWQCJPDEQWKNV-UHFFFAOYSA-N |
Canonical SMILES |
CSN1CCN(CC1)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.